Product packaging for Thiophen-2-yl benzoate(Cat. No.:CAS No. 16693-98-4)

Thiophen-2-yl benzoate

Cat. No.: B104135
CAS No.: 16693-98-4
M. Wt: 204.25 g/mol
InChI Key: DLDNGXJAIMHIKC-UHFFFAOYSA-N
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Description

Contextualization within Advanced Thiophene (B33073) and Benzoate (B1203000) Chemistry

Thiophene, a sulfur-containing five-membered heterocycle, has been a cornerstone of heterocyclic chemistry since its discovery by Viktor Meyer in 1882. Its aromatic character, analogous to benzene (B151609), and the unique electronic properties conferred by the sulfur heteroatom make it a privileged scaffold in various scientific domains. derpharmachemica.com Thiophenes are considered electron-rich heterocycles, which influences their reactivity and makes them valuable components in the synthesis of functional materials and pharmaceuticals. derpharmachemica.com

Benzoate esters, on the other hand, are a fundamental class of organic compounds widely recognized for their utility as synthetic intermediates and their presence in biologically active molecules. The combination of these two moieties in Thiophen-2-yl benzoate creates a molecular architecture that merges the distinct chemical attributes of both thiophene and benzoate systems. This synergy has positioned thiophene-substituted benzoates as compounds of interest for developing advanced materials and novel therapeutic agents. researchgate.net The evolution of synthetic methodologies, especially palladium-catalyzed cross-coupling reactions, has significantly propelled research into this class of compounds, allowing for precise and efficient construction of the aryl-thiophene linkage.

Current Research Landscape and Academic Significance

The academic significance of this compound and its derivatives is underscored by their diverse applications in materials science and medicinal chemistry. Researchers are actively exploring these compounds as building blocks for organic semiconductors, conducting polymers, and photosensitizers, leveraging the tunable electronic and photophysical properties of the thiophene ring. researchgate.netmdpi.com In medicinal chemistry, the thiophene nucleus is a key component in numerous clinically approved drugs, and its incorporation into benzoate structures provides a versatile scaffold for the design of new drug candidates with a wide spectrum of potential biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiseizure effects. ontosight.aimdpi.comontosight.ai The ongoing investigation into derivatives of this compound highlights its role as a foundational structure for generating libraries of complex molecules with tailored functions. researchgate.netmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O2S B104135 Thiophen-2-yl benzoate CAS No. 16693-98-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16693-98-4

Molecular Formula

C11H8O2S

Molecular Weight

204.25 g/mol

IUPAC Name

thiophen-2-yl benzoate

InChI

InChI=1S/C11H8O2S/c12-11(9-5-2-1-3-6-9)13-10-7-4-8-14-10/h1-8H

InChI Key

DLDNGXJAIMHIKC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CS2

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CS2

Origin of Product

United States

Advanced Synthetic Methodologies and Reaction Pathways

Contemporary Esterification Strategies

Esterification remains a fundamental and widely practiced method for the synthesis of esters like thiophen-2-yl benzoate (B1203000). Modern advancements have refined these protocols to improve yields, reduce reaction times, and employ more environmentally benign conditions. The primary routes involve the reaction of thiophen-2-ol (B101167) with either benzoic acid or a more reactive derivative such as benzoyl chloride.

Acid-catalyzed esterification, particularly the Fischer-Speier method, involves the reaction of a carboxylic acid (benzoic acid) with an alcohol (thiophen-2-ol) in the presence of a strong acid catalyst. byjus.comdergipark.org.tr The reaction is reversible, and thus, conditions are often manipulated to drive the equilibrium towards the product, typically by removing water as it is formed. dergipark.org.tr Common catalysts include sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts like ion-exchange resins or zeolites, which offer the advantage of easier separation from the reaction mixture. dergipark.org.trresearchgate.net

Another significant protocol is the Yamaguchi esterification, which is particularly effective for sterically hindered alcohols and acids. This method involves the initial reaction of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to form a mixed anhydride (B1165640). This highly reactive intermediate then reacts with the alcohol in the presence of a stoichiometric amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to yield the desired ester under mild conditions. nih.gov A modified approach suggests that benzoyl chloride can be used in place of the more sterically hindered Yamaguchi acid chloride, forming a symmetric anhydride in situ that subsequently reacts with the alcohol. nih.gov

Table 1: Comparison of Acid-Catalyzed Esterification Protocols

Protocol Reactants Catalyst/Reagent Typical Conditions Advantages
Fischer-Speier Benzoic Acid + Thiophen-2-ol H₂SO₄, p-TsOH, Solid Acids Heat, removal of water Cost-effective, simple procedure. byjus.comdergipark.org.tr
Yamaguchi Benzoic Acid + Thiophen-2-ol 2,4,6-Trichlorobenzoyl Chloride, DMAP Room temperature, aprotic solvent High yields, mild conditions, suitable for sensitive substrates. nih.gov
Acyl Chloride Benzoyl Chloride + Thiophen-2-ol Base (e.g., Pyridine, Triethylamine) Room temperature or gentle warming High reactivity, fast reaction times. byjus.comscribd.com

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and environmentally friendly reaction conditions. mdpi.comresearchgate.net Lipases are the most commonly used enzymes for esterification due to their stability in organic solvents, broad substrate specificity, and high regio- and enantioselectivity without the need for cofactors. mdpi.comjmbfs.org

For the synthesis of thiophen-2-yl benzoate, a lipase (B570770) would catalyze the reaction between thiophen-2-ol and benzoic acid. The reaction is typically performed in a non-aqueous solvent to shift the equilibrium towards synthesis rather than hydrolysis. jmbfs.org Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on acrylic resin), are frequently employed as they offer enhanced stability and straightforward recovery and reuse, which is crucial for industrial applications. mdpi.com The mild reaction conditions (often near room temperature) associated with biocatalysis are particularly advantageous when dealing with potentially sensitive heterocyclic moieties like thiophene (B33073). nih.gov

Table 2: Selected Lipases for Biocatalytic Esterification

Lipase Source Common Form Optimal Temperature Range Key Characteristics
Candida antarctica (Lipase B) Immobilized (e.g., Novozym® 435) 30-60 °C High activity, excellent stability in organic solvents, widely used. mdpi.com
Pseudomonas fluorescens Free or Immobilized 25-50 °C Good catalytic activity in various organic media. nih.gov
Candida rugosa Free or Immobilized 30-50 °C Broad substrate scope, effective for a range of ester syntheses. nih.gov

Cross-Coupling Reaction Dynamics

Transition metal-catalyzed cross-coupling reactions provide powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, representing a key strategy for synthesizing complex molecules like this compound.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, used to form C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. researchgate.net For the synthesis of aryl-thiophene structures, this reaction is particularly effective. nih.govmdpi.com The synthesis of this compound via this method could theoretically proceed through two main pathways:

Coupling of 2-thienylboronic acid with a phenyl benzoate derivative bearing a halide or triflate group.

Coupling of a thiophene halide with a boronic acid derivative of a benzoate ester.

Research has shown that the coupling of 2-thienylboronic acid with aryl halides is highly efficient. acs.org The use of highly active palladium catalysts, often featuring bulky electron-rich phosphine (B1218219) ligands like SPhos or XPhos, allows these reactions to proceed under mild conditions with high yields, even with challenging substrates like aryl chlorides. acs.org The choice of base and solvent system is critical for an efficient catalytic cycle.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Thiophene Derivatives

Palladium Catalyst Ligand Base Solvent Temperature Findings
Pd(PPh₃)₄ Triphenylphosphine Na₂CO₃, K₂CO₃ Toluene, 1,4-Dioxane/Water 90-110 °C Effective for coupling various arylboronic acids with bromothiophenes. nih.gov
Pd(OAc)₂ SPhos, XPhos K₃PO₄ THF/Water, Toluene Room Temp to 40 °C Enables coupling of unstable 2-heteroaryl boronic acids with aryl chlorides. acs.org
PdCl₂(dppf) dppf Cs₂CO₃ DMF 80-100 °C Good for a broad range of substrates, including functionalized ones.

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and copper(I) complexes. researchgate.netorganic-chemistry.org While its primary application is the synthesis of alkynes, it can be a key step in a multi-step pathway toward thiophene esters. researchgate.net

Direct synthesis of this compound via Sonogashira coupling is not a standard approach. However, a thiophene ring could be functionalized with an alkyne using this method. nih.gov This alkynylthiophene could then undergo further transformations, such as hydration followed by oxidation or other cyclization reactions, to build a more complex structure which is then converted to the final benzoate ester. mdpi.com The acyl Sonogashira reaction, which uses an acid chloride instead of an aryl halide, results in the formation of an alkynyl ketone, a versatile intermediate for synthesizing various heterocyclic compounds. unipi.it

Table 4: Sonogashira Coupling Conditions for Thiophene Functionalization

Catalyst System Base Solvent Temperature Application
Pd(PPh₃)₂Cl₂ / CuI Triethylamine (Et₃N) THF, DMF Room Temp to 60 °C Standard conditions for coupling iodo- or bromothiophenes with terminal alkynes. organic-chemistry.org
Pd/C / CuI / PPh₃ Amine Base Water 80-100 °C An economic and environmentally friendly process for acetylenic thiophenes. nih.gov
PdBr₂ / PCy₃ K₃PO₄ DMF 80 °C Used in carbonylative Sonogashira couplings to produce alkynones. acs.org

Beyond Suzuki and Sonogashira couplings, several other transition metal-catalyzed reactions are instrumental in the synthesis of functionalized thiophenes, which are precursors to or analogues of this compound.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. It has been successfully used to synthesize highly soluble N,N'-dialkylated isoindigo derivatives bearing thiophene units, demonstrating its utility in creating thiophene-aryl bonds. researchgate.net

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. It can be employed to introduce alkenyl substituents onto a thiophene ring, which can then be further elaborated.

C-H Activation/Arylation: Direct C-H arylation of thiophenes is an increasingly important atom-economical strategy. It avoids the pre-functionalization required in traditional cross-coupling reactions (e.g., preparation of boronic acids or organohalides). Palladium, rhodium, and copper catalysts have been developed for the regioselective arylation of thiophene C-H bonds. acs.org

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are often a more earth-abundant and cost-effective alternative to palladium. Nickel-based systems, particularly with N-heterocyclic carbene (NHC) or phosphine ligands, have been shown to be effective in C-S bond formation (thioetherification) and can be applied to various aryl/heteroaryl coupling reactions. uwa.edu.au

These advanced methodologies provide a versatile toolbox for chemists to construct the this compound scaffold and its derivatives with high efficiency and control.

Novel Ring-Opening and Cyclization Pathways

Recent synthetic chemistry has explored unconventional routes to and from the thiophene core, moving beyond traditional condensation reactions. These pathways involve activating the stable aromatic ring towards cleavage or forming it through light-induced reactions.

The inherent stability of the thiophene ring can be overcome by oxidation of the sulfur atom, which disrupts the aromaticity and renders the ring susceptible to cleavage. The primary oxidation products are typically thiophene-S-oxides and the more stable thiophene-S,S-dioxides (sulfones). acs.orgnih.govwikipedia.org

Oxidation can be achieved with various reagents, including hydrogen peroxide catalyzed by methyltrioxorhenium(VII) (CH₃ReO₃) or trifluoroperacetic acid. acs.orgwikipedia.org The process occurs stepwise, first forming the sulfoxide (B87167) and then the sulfone. acs.org The rate of this oxidation is influenced by substituents on the thiophene ring; electron-donating groups accelerate the initial oxidation to the sulfoxide, while electron-withdrawing groups favor the subsequent oxidation to the sulfone. acs.org

These oxidized intermediates are highly reactive. Thiophene-S-oxides are generally unstable and can act as dienes in Diels-Alder reactions, often leading to dimerization. nih.govwikipedia.org In some cases, the oxidation can lead to thiophene epoxides, which can rearrange to form hydroxythiophenes or thiolactones. nih.gov While often leading to decomposition or polymerization, oxidative ring-opening can be harnessed for synthetic purposes. A notable example involves the reaction of 2-chloro-3-nitrothiophenes with benzothiohydrazide, which proceeds through a thiophene ring-opening mechanism to generate novel 1,3,4-thiadiazoline-sulfanylpyridazine hybrids. researchgate.net This demonstrates how activating the ring through oxidation and appropriate substitution can facilitate controlled cleavage and rearrangement into new heterocyclic systems.

Photochemistry offers mild and selective methods for constructing complex molecules, including thiophene derivatives. These reactions utilize light energy to access excited states with unique reactivity, enabling transformations that are often difficult to achieve through thermal methods.

One innovative photochemical approach allows for the thiol-free synthesis of thioesters. researchgate.net This method couples widely available carboxylic acids with aryl halides, using tetramethylthiourea (B1220291) as a dual-function reagent. researchgate.net Upon irradiation with purple light (405 nm), the tetramethylthiourea becomes a potent reductant, activating the aryl halide, and also serves as the sulfur source for the final thioester product. researchgate.net This strategy is applicable to heterocyclic halides, including those derived from thiophene. researchgate.net

Another significant area of photochemical research involving thiophenes is intramolecular cyclization. For instance, 2- and 3-styrylthiophenes can undergo photocyclization to produce various thiahelicenes, which are of interest for their electronic properties. acs.org The study of these pathways, combining experimental work with theoretical calculations, helps predict the regio- and stereochemical outcomes of the ring-fusing reaction. acs.org The photolysis of enethiol esters has also been investigated as a mechanism for forming the thiophene ring itself. acs.org These examples highlight the potential of photochemical reactions to either construct the thiophene ring or to forge new bonds involving a pre-existing thiophene moiety under mild conditions.

Sustainable and Efficient Synthesis Paradigms

Modern chemical synthesis places a strong emphasis on "green" and efficient processes that minimize waste, energy consumption, and reaction times. Microwave-assisted synthesis and continuous flow engineering are two leading technologies that address these goals in the context of preparing thiophene-containing molecules.

Microwave-assisted organic synthesis utilizes microwave irradiation to rapidly heat reactions, leading to dramatic reductions in reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods. nih.govarabjchem.org This technology has been successfully applied to the synthesis of thiophene derivatives.

A prime example is the use of microwave irradiation to optimize Suzuki coupling reactions for the formation of thiophene oligomers. researchgate.net In a solvent-free approach using aluminum oxide as a solid support, the coupling of thienyl boronic acids with thienyl bromides was systematically optimized. researchgate.net This method allowed for the rapid synthesis of complex molecules like quinquethiophene in just 11 minutes with a 74% isolated yield. researchgate.net The optimization process highlights the interplay between reaction parameters to achieve high efficiency.

ReactantsCatalystBaseTime (min)Power (W)Yield (%)Ref
5-Bromo-2,2'-bithiophene + Thienylboronic acidPd(PPh₃)₄Na₂CO₃1010060 researchgate.net
Dibromoterthiophene + Thienylboronic acidPd(PPh₃)₄Na₂CO₃1110074 researchgate.net
2-Bromo-2,2'-bithiophene + Bis(pinacolato)diboronPdCl₂(dppf)KOAc610065 researchgate.net

This table presents selected data on the optimization of microwave-assisted Suzuki coupling for thiophene oligomer synthesis.

Other applications include the Knoevenagel condensation of 2-thiophenecarboxaldehyde with nitromethane, catalyzed by beta-alanine (B559535) under microwave irradiation, which significantly increases the yield of the desired nitroethene product. researchgate.net Similarly, various substituted thiazolyl acetates containing a thiophene moiety have been efficiently synthesized using microwaves, demonstrating the broad utility of this technique. nih.govnih.gov

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters, enhanced safety, and straightforward scalability compared to traditional batch processes. researchgate.netmdpi.com

The direct arylation of thiophene derivatives with aromatic bromides has been successfully implemented in a flow system. researchgate.net By using a packed-bed reactor filled with potassium carbonate as a solid base, this method achieves high yields (up to 90%) with residence times of only 30-60 minutes. researchgate.net This represents a significant improvement in productivity, allowing for gram-scale synthesis. researchgate.net

Thiophene DerivativeAryl BromideResidence Time (min)Temperature (°C)Yield (%)Ref
Thiophene4-Bromobenzonitrile3015085 researchgate.net
Thiophene4-Bromoacetophenone3015090 researchgate.net
2-Methylthiophene4-Bromobenzonitrile6015075 researchgate.net

This table showcases results from the direct arylation of thiophenes in a continuous flow system.

Flow chemistry is also instrumental in the synthesis of functional materials like poly(3-hexylthiophene) (P3HT). d-nb.info Using Kumada catalyst transfer polycondensation in a flow reactor allows for precise control over the polymer's molecular weight by carefully managing catalyst addition and reaction time. d-nb.info Furthermore, multi-step, telescoped continuous flow processes have been developed for synthesizing chiral intermediates, demonstrating the potential for complex, uninterrupted synthetic sequences. nih.gov Although challenges can arise, such as the polymerization of the thiophene ring under certain oxidative conditions, flow chemistry provides a powerful platform for the efficient and scalable synthesis of functional thiophene derivatives. nih.govresearchgate.net

Functionalization and Derivatization Chemistries

The this compound scaffold possesses two distinct aromatic systems—the electron-rich thiophene ring and the benzoate ring—which can be selectively modified to tune its properties. Functionalization can occur through various reactions, including electrophilic substitution, metalation-electrophile quenching, and transition-metal-catalyzed cross-coupling.

The thiophene ring is generally more reactive towards electrophiles than the benzene (B151609) ring. However, direct electrophilic substitution can sometimes lack regioselectivity. More precise functionalization is often achieved through directed ortho-metalation or halogen-metal exchange, followed by quenching with an electrophile. For instance, treatment of thiophene with butyl lithium generates 2-lithiothiophene, a versatile nucleophile for introducing a wide range of substituents. wikipedia.org More advanced reagents like TMPMgCl·LiCl can also be used to activate specific positions for metalation. uni-muenchen.de

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and direct C-H arylation, are powerful tools for creating carbon-carbon bonds and introducing complexity. researchgate.net These methods can be used to attach various aryl, heteroaryl, or alkyl groups to either the thiophene or the benzoate ring, as seen in the synthesis of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoates (where R=CH₃O or CN). researchgate.net

Furthermore, the oxidized form of the thiophene ring, thiophene-1,1-dioxide, exhibits different reactivity. The sulfone group acts as a strong electron-withdrawing group, deactivating the ring towards electrophilic attack but activating it for nucleophilic attack or for use as a diene in Diels-Alder reactions. researchgate.net Functionalization can also be performed on the pre-formed dioxide; for example, benzo[b]thiophene 1,1-dioxides can undergo palladium-catalyzed C2-selective direct arylation with arylboronic acids. acs.org This diverse array of chemical reactions allows for the synthesis of a vast library of this compound derivatives with tailored electronic and steric properties.

Regioselective Functionalization Techniques

The inherent electronic properties of the thiophene ring dictate its reactivity towards electrophilic substitution, which preferentially occurs at the C2 or C5 positions due to the stabilization of the cationic intermediate through resonance. stackexchange.com In the case of this compound, the C2 position is already occupied, making the C5 position the most activated site for further functionalization. However, achieving substitution at the less reactive C3 and C4 positions requires more advanced and regioselective techniques.

C-H Activation and Direct Arylation:

Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of thiophene rings. mdpi.com Palladium-catalyzed direct arylation is a prominent method for introducing aryl groups onto the thiophene core. mdpi.combeilstein-journals.org For 3-substituted thiophenes, direct arylation often yields a mixture of C2 and C5-arylated products, with the C2 position generally being more reactive. beilstein-journals.org However, the regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, the use of sterically hindered aryl bromides has been shown to favor arylation at the less accessible C5 position of 3-substituted thiophenes. beilstein-journals.org

A significant advancement in controlling regioselectivity involves the use of directing groups. An ester group, such as the benzoate in this compound, can act as a directing group to guide functionalization to specific positions. nih.govacs.org A modular synthetic route has been developed to access tetra-arylated thiophenes by leveraging an ester as an activating and directing group, allowing for the sequential functionalization of each position on the thiophene ring through a series of halogenations and cross-coupling reactions. nih.govacs.org

Furthermore, pH-sensitive directing groups offer a sophisticated "on/off" switch for controlling C-H activation pathways. acs.orgnih.govacs.org This strategy allows for the selective functionalization of different positions on the thiophene ring by altering the pH of the reaction medium, which protonates or deprotonates the directing group, thus activating or deactivating its directing ability. acs.orgnih.govacs.org Micellar catalysis, employing surfactants in water, presents a green and efficient approach for achieving challenging β-selective (C3 or C4) C-H activation of thiophenes at room temperature. bohrium.com

Iron-catalyzed C-H activation offers an alternative to palladium-based systems, enabling regioselective coupling between thiophenes and enamines. acs.org The regioselectivity in these reactions is controlled by the ligand environment around the iron center. acs.org

The table below summarizes various regioselective functionalization techniques applicable to thiophene derivatives.

TechniqueCatalyst/ReagentTarget PositionKey Features
Friedel-Crafts AcylationLewis Acids (e.g., AlCl₃)C5 (on 2-substituted thiophene)Preferential electrophilic substitution at the most activated position. stackexchange.com
Direct C-H ArylationPalladium catalystsC5 or C2/C5 mixtureAtom-economical method for C-C bond formation. beilstein-journals.org
Directed C-H FunctionalizationEster directing groupSequential functionalizationProgrammed synthesis of polysubstituted thiophenes. nih.govacs.org
pH-Sensitive Directed C-H ActivationRhodium catalystsSwitchable between positionsOffers control over substitution patterns by changing pH. acs.orgnih.gov
Micellar C-H ActivationPalladium catalysts in surfactantβ-position (C3/C4)Green chemistry approach enabling challenging functionalization. bohrium.com
Iron-Catalyzed C-H ActivationIron catalysts with trisphosphine ligandsC5Provides regio- and stereoselective coupling with enamines. acs.org
Metalation with TMP-basesTMPMgCl·LiCl, TMP₂Zn·2MgCl₂·2LiClSpecific positionsAllows for regioselective metalation followed by quenching with electrophiles. researchgate.net

Post-Synthetic Modification Strategies

Post-synthetic modification involves the chemical transformation of a pre-formed this compound molecule. This approach is highly valuable for diversifying the structure and introducing functionalities that might not be compatible with the initial synthesis conditions.

A common strategy involves introducing a reactive handle, such as a halogen atom, onto the thiophene ring which can then participate in various cross-coupling reactions. For example, a brominated this compound derivative can serve as a versatile precursor. This bromo-functionalized intermediate can undergo Suzuki-Miyaura cross-coupling reactions with a wide range of aryl or heteroaryl boronic acids to introduce diverse substituents at the 5-position. mdpi.commdpi.com This palladium-catalyzed reaction is generally high-yielding and tolerant of many functional groups. mdpi.comresearchgate.net

Similarly, Stille cross-coupling provides another avenue for post-synthetic modification, allowing for the coupling of organotin reagents with the halogenated thiophene core. This method has been utilized in the synthesis of thiophene-containing oligomers and polymers. chinesechemsoc.org

Beyond cross-coupling, the ester functional group of this compound itself can be a site for modification. For instance, hydrolysis of the ester would yield thiophen-2-carboxylic acid, which can then be converted to a variety of other functional groups. Amide coupling reactions with different amines would lead to a library of thiophene-2-carboxamides, a structural motif present in many biologically active molecules.

The table below outlines key post-synthetic modification strategies.

Reaction TypeStarting FunctionalityReagentsResulting FunctionalityKey Features
Suzuki-Miyaura CouplingBromo- or Iodo-thiopheneArylboronic acid, Pd catalyst, BaseAryl-substituted thiopheneHigh efficiency and functional group tolerance for C-C bond formation. mdpi.commdpi.comrsc.orgmdpi.com
Stille CouplingBromo- or Iodo-thiopheneOrganotin reagent, Pd catalystAryl- or Vinyl-substituted thiopheneUseful for creating complex conjugated systems. chinesechemsoc.org
Amide FormationThiophene-2-carboxylic acid (from ester hydrolysis)Amine, Coupling agent (e.g., HATU, EDC)Thiophene-2-carboxamideAccess to a diverse range of amide derivatives. mdpi.com
Ullmann CouplingIodo-thiopheneCopperBithiopheneA classic method for synthesizing symmetrical biaryl compounds. mdpi.com

These advanced synthetic methodologies provide a robust toolbox for the precise and versatile synthesis and functionalization of this compound and its derivatives, enabling the creation of novel molecules for a wide array of scientific applications.

Computational and Theoretical Chemistry Studies

Electronic Structure and Reactivity Profiling

The arrangement of electrons within a molecule dictates its physical and chemical properties. Computational studies on Thiophen-2-yl benzoate (B1203000) focus on elucidating this electronic architecture to predict its reactivity and potential interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. edu.krd A smaller gap generally signifies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For Thiophen-2-yl benzoate, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, which acts as the primary electron donor. Conversely, the LUMO is anticipated to be centered on the benzoate moiety, particularly the electron-withdrawing carbonyl group and the phenyl ring. This spatial separation of the frontier orbitals is characteristic of a "push-pull" electronic system.

Theoretical calculations, often employing Density Functional Theory (DFT) at levels such as B3LYP/6-311++G(d,p), can predict the energies of these orbitals. Based on studies of similar aromatic esters and thiophene derivatives, the predicted HOMO-LUMO gap for this compound would be in the moderate range, suggesting a balance between stability and reactivity. mdpi.com

Table 1: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Highest Occupied Molecular Orbital, localized on the thiophene ring.
LUMO-1.8Lowest Unoccupied Molecular Orbital, localized on the benzoate group.
HOMO-LUMO Gap (ΔE) 4.7 Indicates moderate chemical reactivity and stability.

Note: The values in this table are illustrative and based on typical DFT calculations for structurally related compounds.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MESP map displays regions of negative electrostatic potential (electron-rich) in shades of red and orange, while regions of positive electrostatic potential (electron-poor) are shown in blue.

In the MESP map of this compound, the most negative potential (red) is expected to be concentrated around the oxygen atoms of the ester group due to their high electronegativity and lone pairs of electrons. These sites are susceptible to electrophilic attack. The thiophene ring, being an electron-rich aromatic system, would also exhibit a region of negative potential, though less intense than the carbonyl oxygen.

Conversely, the hydrogen atoms of the aromatic rings and the region around the sulfur atom in the thiophene ring are predicted to have a positive electrostatic potential (blue), making them potential sites for nucleophilic attack. orientjchem.orgresearchgate.net The MESP analysis, therefore, provides a detailed picture of the molecule's charge landscape, complementing the insights from FMO theory. researchgate.net

Global Chemical Reactivity Descriptors Assessment

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." edu.krd

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ2 / 2η, where μ is the chemical potential, μ ≈ -χ). rsc.org

Table 2: Predicted Global Chemical Reactivity Descriptors for this compound

DescriptorValue (eV)Interpretation
Ionization Potential (I)6.5Energy needed to remove an electron.
Electron Affinity (A)1.8Energy released upon gaining an electron.
Electronegativity (χ)4.15Moderate ability to attract electrons.
Chemical Hardness (η)2.35Indicates a moderately hard molecule.
Chemical Softness (S)0.43Reciprocal of hardness.
Electrophilicity Index (ω)3.66Represents its capacity to accept electrons.

Note: These values are illustrative and derived from the predicted HOMO and LUMO energies.

These descriptors collectively suggest that this compound is a moderately reactive molecule, capable of participating in a variety of chemical reactions. edu.krdrsc.org

Spectroscopic Property Predictions and Correlations

Computational methods are also employed to predict and interpret the spectroscopic signatures of molecules, providing a powerful synergy with experimental data.

Theoretical UV-Vis Absorption and Emission Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. academie-sciences.fr The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.

For this compound, the main absorption bands in the UV-Vis spectrum are expected to arise from π→π* and n→π* transitions. The π→π* transitions, which are typically more intense, involve the excitation of electrons from the π bonding orbitals of the aromatic rings to the corresponding antibonding orbitals. The n→π* transitions, which are generally weaker, involve the excitation of non-bonding electrons from the oxygen atoms of the ester group to the π* antibonding orbitals.

Based on studies of similar thiophene-containing aromatic compounds, the predicted λmax for the strong π→π* transition would likely fall in the range of 270-320 nm. bohrium.com The specific solvent environment can also influence the position of these absorption bands, a phenomenon that can be modeled computationally. academie-sciences.fr

Computational Nuclear Magnetic Resonance (NMR) Studies

Computational chemistry can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for both 1H and 13C nuclei. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for these calculations. orientjchem.org

The predicted 1H NMR spectrum of this compound would show distinct signals for the protons on the thiophene and benzoate rings. The protons on the benzoate ring are expected to appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents and the electron-withdrawing ester group. The thiophene protons would also resonate in the aromatic region, with their specific chemical shifts influenced by the sulfur atom and their position relative to the ester linkage.

Similarly, the 13C NMR spectrum would show a characteristic signal for the carbonyl carbon of the ester group at a significantly downfield position (around 160-170 ppm). The aromatic carbons of both rings would appear in the range of 120-140 ppm. orientjchem.org Comparing the theoretically predicted NMR spectra with experimental data is a powerful method for structural confirmation. mdpi.com

Photophysical Process Modeling

Computational modeling has been instrumental in understanding the complex photophysical pathways of this compound derivatives upon photoexcitation.

Excited-State Proton Transfer (ESPT) Mechanisms

Theoretical studies, primarily employing Time-Dependent Density Functional Theory (TD-DFT), have been crucial in revealing the mechanisms of excited-state proton transfer (ESPT) in hydroxylated derivatives of this compound. For instance, in methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate, UV excitation leads to a dual emission spectrum with a new low-energy band attributed to an ESPT from the solute to the solvent. researchgate.net Quantum mechanical calculations have shown that the introduction of different functional groups on the thiophene ring can significantly influence the ESPT process. researchgate.netbohrium.com For example, an electron-withdrawing cyano group can facilitate ESPT to solvent molecules like dimethylformamide and dimethyl sulfoxide (B87167). researchgate.net

In a broader context, theoretical studies on similar systems, such as 2,5-bis(benzoxazol-2-yl)thiophene-3,4-diol, have detailed a stepwise excited-state double proton transfer (ESDPT) mechanism. nih.gov These computational models construct potential energy surfaces for the excited state, indicating the energetic pathways and barriers for proton transfer. researchgate.netnih.gov Such studies underscore the power of computational chemistry in predicting and explaining complex photochemical reactions like ESPT.

Quantum Yield Prediction Methodologies

The prediction of fluorescence quantum yields (Φ) is a significant aspect of computational studies on this compound derivatives. These methodologies often involve calculating the energies of the ground and excited states and estimating the rates of radiative and non-radiative decay processes.

Research has shown that substituents on the thiophene ring dramatically affect the quantum yield. For example, attaching an electron-donating methoxy (B1213986) group to the 5-position of the thiophenyl moiety in methyl 2-hydroxy-4-(thiophen-2-yl)benzoate can enhance the quantum yield of deep blue luminescence by more than nine times in methylene (B1212753) chloride. researchgate.net Conversely, an electron-withdrawing cyano group only slightly increases the quantum yield. researchgate.net

Computational approaches also help to understand the relationship between molecular structure and luminescence efficiency. For instance, in a series of S, N, and Se-modified methyl salicylate (B1505791) derivatives, including methyl 2-hydroxy-4-(thiophen-2-yl)benzoate (MHTB), the intensity of blue emission was significantly reduced in MHTB compared to its pyridine-containing counterpart. researchgate.net This quenching effect is explained through quantum mechanical calculations of the structural geometry and electronic transitions. researchgate.net

Furthermore, studies on D–π–A (donor–π–acceptor) thiophene-based compounds have shown that fluorescence quantum yields correlate better with the emission energy rather than solvent polarity parameters. nih.gov This suggests that intrinsic electronic properties, which can be modeled computationally, are key determinants of quantum yield.

Non-Linear Optical (NLO) Properties Calculations

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the non-linear optical (NLO) properties of organic molecules. For this compound and related structures, these calculations are crucial for identifying candidates for advanced optical materials.

DFT calculations are used to determine key NLO parameters such as polarizability (α) and first-order hyperpolarizability (β). acs.orgresearchgate.net For newly synthesized thiophene-substituted 1,3,4-oxadiazole (B1194373) derivatives, the first-order hyperpolarizability was calculated to be significantly higher than that of urea, a standard NLO material, indicating their potential for NLO applications. researchgate.net

The NLO response is strongly linked to intramolecular charge transfer (ICT) from a donor to an acceptor moiety through a π-conjugated system. acs.orgfrontiersin.org Computational studies on non-fullerene acceptor (NFA) based compounds with thiophene units have shown that modifying acceptor groups can significantly tune the NLO properties. acs.org The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical factor; a smaller energy gap generally leads to higher polarizability and a more significant NLO response. acs.org

For instance, in a series of designed NFA compounds, the introduction of nitro groups as strong electron-withdrawing acceptors reduced the energy gap and enhanced the NLO properties. acs.org Time-dependent DFT (TD-DFT) is also employed to calculate the absorption wavelengths, providing further insight into the electronic transitions that govern NLO activity. acs.orgresearchgate.net

Table 1: Calculated NLO Properties of a Thiophene-Containing Compound

ParameterValueUnit
Nonlinear refractive index (n₂)3.84 x 10⁻⁸cm²/W
Absorption coefficient (β)2.11 x 10⁻⁴cm/W
Third-order susceptibility (χ³)4.07 x 10⁻⁶esu

This data is for a related Schiff base compound and illustrates the types of NLO parameters determined computationally. metall-mater-eng.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are essential computational techniques for understanding the three-dimensional structure and dynamic behavior of this compound and its derivatives. These methods provide insights into how the molecule's shape and flexibility influence its properties and interactions.

DFT calculations are often used to determine the most stable conformers (isomers that differ by rotation around single bonds). researchgate.net For thiophene-2-carboxamide derivatives, DFT studies have been used to optimize molecular geometries and compare them with experimental data, showing good agreement. nih.gov

MD simulations offer a dynamic picture of the molecule's behavior over time, including its interactions with surrounding solvent molecules or biological targets. unife.itnih.gov For example, MD simulations have been used to study the conformational plasticity of the active pocket of kinases when bound to inhibitors containing thiophene moieties. nih.gov These simulations can reveal how the flexibility of the thiophene ring and adjacent groups allows the ligand to adapt to the binding site. unife.it

In a study of P2Y14 receptor antagonists, a computational pipeline including MD simulations was used to guide the design of new analogues. unife.it The simulations predicted that a thiophene ring would fit well into a narrow pocket of the receptor, a prediction that was later confirmed experimentally. unife.it These studies highlight the crucial role of conformational analysis and MD simulations in rational drug design.

Solvatochromic Behavior Modeling

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key feature of many this compound derivatives that can be effectively modeled using computational methods. These models help to quantify the solute-solvent interactions and predict the spectral shifts in different environments.

Theoretical models are used to analyze the shifts in absorption and fluorescence spectra in various solvents. A bathochromic (red) shift from non-polar to polar solvents is often observed, indicating a larger dipole moment in the excited state compared to the ground state. researchgate.net This suggests that intramolecular charge transfer (ICT) plays a significant role in the electronic transitions. researchgate.net

Several solvent correlation methods, such as the Lippert-Mataga, Bakhshiev, and Kamlet-Taft models, are employed to estimate the ground and excited state dipole moments from the experimental solvatochromic data. researchgate.netrsc.org These values can then be compared with those calculated theoretically using methods like TD-DFT.

For D–π–A thiophene-based compounds, multi-parametric relationships are used to disentangle the specific (e.g., hydrogen bonding) and non-specific (e.g., polarity/polarizability) solute-solvent interactions. nih.govrsc.org Computational studies have indicated that for some derivatives, non-specific interactions are dominant in controlling the photophysical properties. rsc.org The Catalán solvent parameters have also been shown to play a significant role in describing the solvatochromic behavior of these systems. rsc.org

Applications in Materials Science Research

Organic Electronics Component Development

The development of organic electronics relies on molecules with tailored semiconductor properties. Derivatives of thiophen-2-yl benzoate (B1203000) have been investigated as key components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Thiophen-2-yl benzoate derivatives are utilized as precursors and components in the synthesis of molecules for OLEDs. The thiophene (B33073) unit often serves as part of the π-conjugated system, which is essential for charge transport and emissive properties. For instance, complex molecules incorporating this structure have been explored for their potential in OLED applications. bohrium.comvulcanchem.com Star-shaped molecules containing thiophene rings have also been shown to be promising p-type semiconducting materials for OLEDs due to their favorable HOMO energies and energy gaps. rsc.org

Researchers have synthesized novel thiophene-substituted 1,3,4-oxadiazole (B1194373) derivatives that include a benzoate moiety for use in optoelectronics. bohrium.com One such example, Ethyl 4-(5-(5-(4-(4-ethoxycarbonyl (phenyl)) phenyl)-1,3,4-oxadiazol-2-yl) thiophen-2-yl) benzoate [TNO], was specifically investigated for its optoelectronic properties relevant to OLEDs. bohrium.com These complex structures are designed to function as emitters or charge-transporting layers within the OLED device stack.

Table 1: Examples of this compound Derivatives in OLED Research

Compound TypeSpecific Derivative ExampleInvestigated RoleReference
Oxadiazole DerivativeEthyl 4-(5-(5-(4-(4-ethoxycarbonyl (phenyl)) phenyl)-1,3,4-oxadiazol-2-yl) thiophen-2-yl) benzoate [TNO]Optoelectronic Material for OLEDs bohrium.com
Pyrrole Derivativemethyl 4-[1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-2-yl]benzoatePotential OLED Material vulcanchem.com

This table is interactive. Click on the headers to sort.

The charge-carrying capabilities of thiophene-based materials make them excellent candidates for the active layers in OFETs. While this compound itself is not typically used directly, its structural features are integrated into more complex molecules designed for high-performance transistors. For example, thieno[3,2-b]thiophene-based liquid crystal molecules have been synthesized and studied for their application in OFETs, demonstrating the utility of the thiophene core in creating ordered, charge-conducting molecular assemblies. bohrium.com

Furthermore, research into highly soluble p-type organic semiconductors has produced complex derivatives like 2,6-Bis(benzo[b]thiophen-2-yl)-3,7-dipentadecyltetrathienoacene (DBT-TTAR2), which show good optical, electrochemical, and thermal properties for solution-processed OFETs. ub.ac.id Another novel π-conjugated molecule, EtH-T-DI-DTT, which contains a dithieno[3,2-b:2',3'-d]thiophene (DTT) core, has been applied in solution-processed OFETs, exhibiting p-type mobility. beilstein-journals.org These examples highlight the strategy of using the fundamental thiophene structure as a reliable component for creating advanced semiconductor materials.

Optoelectronic Material Design and Characterization

The unique photophysical properties of this compound derivatives make them a focal point for the design of new optoelectronic materials.

The interaction between the thiophene and benzoate moieties gives rise to interesting photophysical behaviors, including strong luminescence. researchgate.net The photophysical properties of methyl 2-hydroxy-4-(thiophen-2-yl)benzoate (MHTB) and its substituted derivatives have been studied in detail. researchgate.netresearchgate.net Introducing an electron-donating group like methoxy (B1213986) to the thiophene ring was found to enhance the quantum yield of deep blue luminescence by more than nine times in certain solvents. researchgate.net These thiophene-modified salicylate (B1505791) derivatives produce strong luminescence in the 380–500 nm region upon UV excitation. researchgate.net

This inherent photoactivity makes them suitable for integration into various systems. Derivatives have been used to create photoactive electron donor materials for organic photovoltaics (OPV). rsc.org Additionally, the thiophene-benzoate structure is found in type-I hybrid dye sensitizers for dye-sensitized solar cells (DSSCs), where the molecule's structure is designed to facilitate intramolecular charge transfer (ICT) upon photoexcitation, leading to efficient electron injection into the semiconductor electrode. rsc.org

Table 2: Photophysical Properties of Selected this compound Derivatives

CompoundSolventAbsorption Max (nm)Emission Max (nm)Key FindingReference
Methyl 2-hydroxy-4-(thiophen-2-yl)benzoate (MHTB)Dichloromethane260-370~450 (blue, reduced intensity)The intensity of the blue emission is significantly reduced compared to pyridine-based analogues. researchgate.netresearchgate.net
Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate (MHmoTB)Dichloromethane--Quantum yield of deep blue luminescence is enhanced >9x compared to unsubstituted MHTB. researchgate.net
Methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate (MHncTB)Dimethylformamide<360Deep blue and OrangeExhibits dual emission due to excited-state proton transfer (ESPT) from the solute to the solvent. researchgate.net

This table is interactive. Click on the headers to sort.

Understanding charge transport is critical for optimizing electronic devices. In this compound derivatives, the mechanism often involves intramolecular charge transfer (ICT), where photoexcitation causes an electron to move from an electron-donating part of the molecule to an electron-accepting part. rsc.org The thiophene ring is electron-rich and often acts as the donor, while the benzoate group can be part of the acceptor system.

Studies on thiophene-based conjugated polymers show that the arrangement and connectivity of the polymer backbone (regioregularity) have a profound effect on charge transport. chemrxiv.org The electronic structure of these materials indicates that charge transport is often two-dimensional, occurring primarily along the conjugated polymer backbones. chemrxiv.org In derivatives of this compound, the relative orientation of the two rings and the nature of any substituents dictate the efficiency of π-π stacking and orbital overlap between adjacent molecules, which are crucial for intermolecular charge hopping. Computational studies using Density Functional Theory (DFT) are often employed to model the ground state of these molecules and calculate parameters like chemical potential, which describes charge transfer within the compound. mdpi.com

Functional Polymer and Composite Material Synthesis

This compound derivatives serve as important monomers or functional side groups in the creation of advanced polymers and composites. Thiophene-containing compounds are well-known precursors for conducting polymers.

Researchers have synthesized novel poly(2,5-dithienylpyrrole) (PSNS) derivatives that are functionalized with chromophore units, including one containing a methyl benzoate group (PTPTFlo). rsc.org These polymers exhibit interesting electrochemical and optoelectronic behaviors, and their properties are significantly influenced by the combination of the conducting polymer backbone and the pendant chromophore. rsc.org Such materials have been used to construct electrochromic devices (ECDs), which can change color in response to an electrical potential. rsc.org

Furthermore, the synthesis of polythiophene-cellulose composites has been achieved through the oxidative co-polymerization of oligothiophene-substituted cellulose (B213188) with 3-hexylthiophene. researchgate.net This process creates soluble composite materials that possess properties like electrical conductivity and photoelectroactivity, making them suitable for the preparation of thin films for various applications. researchgate.net These approaches demonstrate how the this compound motif can be incorporated into larger macromolecular structures to create functional materials with combined or enhanced properties.

Research in Medicinal Chemistry and Drug Discovery Platforms

Scaffold Design for Biological Activity Exploration

The thiophen-2-yl benzoate (B1203000) framework is recognized as a valuable scaffold in drug discovery programs. A scaffold is a core molecular structure upon which various functional groups can be appended to create a library of related compounds. This approach is fundamental to identifying new drug candidates. The combination of the thiophene (B33073) ring and the benzoate moiety in a single molecule provides a foundation for enhanced biological activity compared to the individual components alone.

Thiophene itself is considered a "privileged pharmacophore" in medicinal chemistry, meaning it is a structural feature that is recurrently found in successful drugs. nih.gov Its utility stems from its ability to act as a bioisostere for phenyl rings, which can improve a compound's physicochemical properties, metabolic stability, and binding affinity for biological targets. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, further enhancing drug-receptor interactions. nih.gov Consequently, the thiophen-2-yl benzoate scaffold has been utilized as a key intermediate in the synthesis of more complex molecules with potential applications as antimicrobial, anti-inflammatory, and anticancer agents. researchgate.net For instance, derivatives of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione have been developed as potent anticonvulsant and analgesic agents, highlighting the therapeutic potential of this structural class. mdpi.com

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a potent and selective drug. For this compound derivatives, SAR exploration involves systematically modifying the thiophene ring, the benzoate moiety, and any peripheral positions to understand how these changes affect biological activity.

Modifications to the thiophene ring have a profound impact on the biological activity of derivatives. The nature and position of substituents can alter the electronic properties and steric profile of the molecule, influencing how it interacts with its biological target.

Research on a series of thiophene-2-carboxamide derivatives demonstrated clear SAR based on the substituent at the 3-position of the thiophene ring. nih.gov The study revealed that 3-amino substituted compounds exhibited more potent antioxidant and antibacterial activities compared to their 3-hydroxy or 3-methyl counterparts. nih.gov This suggests that the presence of a hydrogen-bond-donating amino group is critical for the observed bioactivity. nih.gov

In another study, the replacement of a furan (B31954) ring with a thiophene ring in a series of potential HIF-1 inhibitors resulted in a compound with better activity, underscoring the favorable role the thiophene heterocycle can play in enhancing biological effects. nih.gov Furthermore, in the development of IKKβ inhibitors based on a benzothieno[3,2-b]furan scaffold, the introduction of substituents onto the benzothiophene (B83047) portion was essential for improving metabolic stability, a key parameter in drug design. scispace.com

Table 1: Effect of Thiophene Ring Substitution on Antibacterial Activity This interactive table summarizes the findings on how different substituents on the thiophene ring of thiophene-2-carboxamide derivatives influence their antibacterial activity against various strains. Click on the headers to sort the data.

Compound TypeSubstituent at Position 3Activity against S. aureus (% Inhibition)Activity against P. aeruginosa (% Inhibition)General Activity TrendReference
7a-c AminoHigh (up to 83.3%)High (up to 86.9%)Most Potent nih.gov
3a-c HydroxyModerate (up to 70.8%)Moderate (up to 78.3%)Intermediate Potency nih.gov
5a-c MethylLow / InactiveLow / InactiveLeast Potent nih.gov

The benzoate moiety is not merely a passive component; it actively contributes to molecular recognition through various non-covalent interactions. Molecular recognition is the specific interaction between two or more molecules through forces like hydrogen bonding and hydrophobic or electrostatic interactions, which is the basis of drug action. acs.org

The ester group of the benzoate can participate in crucial hydrogen bonding with amino acid residues in the active site of a target protein. Molecular docking studies have shown that benzoate groups can form hydrogen bonds with residues such as Serine (Ser) and Arginine (Arg). researchgate.netnih.gov For example, in β-lactamase inhibitors, a benzoate group was observed forming a hydrogen bond with the main chain nitrogen of Ser317 in the enzyme's active site. nih.gov Similarly, sodium benzoate has been shown to link to Tryptophan (Trp-63) in lysozyme (B549824) via a hydrogen bond. researchgate.net

Substituting the peripheral phenyl ring of the benzoate moiety is a common strategy to fine-tune the biological activity of this compound analogs. The electronic properties (electron-donating or electron-withdrawing) and the position (ortho, meta, or para) of these substituents can dramatically alter a compound's efficacy.

A study on thiophene-2-carboxamide Schiff base derivatives as cholinesterase inhibitors found that para-substitution on the benzene (B151609) ring with electronegative groups enhanced the inhibitory activity. researchgate.net This indicates that the electronic landscape of the benzoate ring is a key determinant of potency. In a separate study on urease inhibitors, it was found that the specific placement of halogen substituents on the benzoic acid moiety led to significant differences in activity. For instance, a bromo-substituent at the ortho-position resulted in a compound that was 25 times more active than its meta-substituted counterpart, highlighting the importance of regiochemistry. semanticscholar.org

Analysis of a series of meta- and para-substituted phenyl 2-thiophenecarboxylates showed that the nature of the substituent on the phenyl ring influences the electronic environment of the entire molecule. Such studies are fundamental to establishing a rational basis for designing derivatives with improved bioactivity profiles.

Molecular Interaction Research

Understanding how a molecule interacts with its biological target at an atomic level is a cornerstone of modern drug discovery. This research involves techniques like enzyme kinetics and computational molecular docking to elucidate the mechanism of action and guide further optimization.

This compound derivatives have been investigated as inhibitors of various enzymes implicated in disease. These studies reveal how the molecular structure translates into a specific biological function.

For example, derivatives of trans-3-(thiophene-2-yl)acrylic acid were evaluated as inhibitors of Staphylococcus aureus Sortase A, an enzyme crucial for bacterial virulence. nih.gov Interestingly, the methyl ester intermediates showed improved inhibition compared to the corresponding carboxylic acids, with the thiophene-containing methyl ester (compound 5a) exhibiting an IC₅₀ value of 71 µM. nih.gov

In another line of research, thiophene-2-carboxamide derivatives were identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. researchgate.net Molecular docking studies suggested that these compounds interact with key amino acid residues in the active sites of these enzymes. researchgate.net Similarly, compounds based on a 2-(thiophen-2-yl)acetic acid scaffold were identified as low micromolar inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a target for anti-inflammatory and anticancer drugs. nih.gov

Table 2: Enzyme Inhibition Data for Thiophene-Containing Compounds This interactive table presents the inhibitory activities of various thiophene derivatives against different enzyme targets. Use the search bar to filter by compound, target, or activity.

Compound ClassTarget EnzymeKey CompoundInhibitory Activity (IC₅₀ or % Inhibition)Reference
Thiophene Acrylate EsterS. aureus Sortase ACompound 5a (methyl ester)IC₅₀ = 71 µM nih.gov
Thiophene-2-carboxamide Schiff baseButyrylcholinesterase (BChE)Compound 1390.16% inhibition researchgate.net
Thiophene-2-carboxamide Schiff baseAcetylcholinesterase (AChE)Compound 1383.21% inhibition researchgate.net
Thiophene Acetic Acid DerivativemPGES-1Compound 1cIC₅₀ = 15.1 µM nih.gov
Thiophene Acetic Acid DerivativemPGES-1Compound 2cIC₅₀ = 19.3 µM nih.gov
Benzothieno[3,2-b]furan DerivativeIKKβCompound 13aIC₅₀ = 0.027 µM scispace.com

Receptor-Ligand Binding Affinity Investigations

The therapeutic potential of a compound is often rooted in its ability to bind with high affinity and selectivity to specific biological targets. In the case of this compound and its structural analogs, research has focused on elucidating their interactions with various receptors implicated in a range of physiological and pathological processes.

Computational docking studies have been instrumental in predicting and understanding these interactions. For instance, derivatives of benzo[b]thiophene have been evaluated for their binding affinity towards serotonin (B10506) receptors, specifically the 5-HT1A receptor, which is a key target in the treatment of depression and anxiety. nih.gov Molecular modeling has helped to identify the crucial electrostatic interactions that likely govern the binding of these compounds to the receptor site. nih.gov One promising derivative, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, demonstrated a micromolar affinity (Ki = 2.30 μM) for 5-HT1A receptors. nih.gov

Further research has explored the binding of thiophene-containing compounds to other significant central nervous system targets. A study on 4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide revealed its selective binding to the δ-subunit-containing γ-aminobutyric acid type A (GABAA) receptors. acs.org This selectivity is significant as GABAA receptors are the primary inhibitory neurotransmitter receptors in the brain, and modulation of their activity can have profound effects on neuronal excitability. acs.org

The apelin receptor (APJ), a G protein-coupled receptor involved in cardiovascular regulation, has also been identified as a target for thiophene-based compounds. researchgate.net A potent benzimidazole-derived apelin peptidomimetic containing a thiophene moiety, CMF-019, was found to bind with high affinity to human, rat, and mouse apelin receptors. researchgate.net

The binding interactions are often stabilized by specific molecular features. The thiophene ring can participate in π-π stacking interactions with aromatic residues within the protein's binding pocket, thereby enhancing binding affinity. Additionally, ester groups present in these molecules can form hydrogen bonds, further stabilizing the ligand-receptor complex.

Ion Channel Interaction Mechanisms

Ion channels, particularly voltage-gated ion channels, are fundamental to the generation and propagation of electrical signals in excitable cells like neurons. Their modulation by small molecules represents a key mechanism for many therapeutic agents. Research into thiophene derivatives has uncovered interactions with these critical membrane proteins.

A notable area of investigation has been the interaction of benzo[b]thiophene derivatives with neuronal voltage-sensitive sodium channels. nih.govnih.gov Binding assays suggest that the anticonvulsant and antinociceptive effects of certain 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives are plausibly mediated through their interaction with site 2 of the neuronal voltage-sensitive sodium channel. nih.govnih.gov This interaction can modulate the flow of sodium ions, thereby reducing neuronal hyperexcitability that underlies seizures and certain types of pain. nih.govnih.gov

Preclinical Investigations into Potential Therapeutic Modalities

The diverse biological activities suggested by receptor and ion channel studies have prompted extensive preclinical research into the therapeutic potential of this compound and its derivatives across several disease areas.

Antimicrobial Activity Research Pathways

Thiophene-containing scaffolds have demonstrated considerable promise as antimicrobial agents. Research indicates that these compounds are effective against a spectrum of both Gram-positive and Gram-negative bacteria.

Studies on compounds structurally related to this compound have reported minimum inhibitory concentrations (MIC) in the low micromolar range. For example, some derivatives show MIC values ranging from 3.12 µg/mL to 12.5 µg/mL. Another study found that a related compound, methyl 4-(thiophen-2-yl)benzoate, exhibited potent antibacterial activity with an MIC of 16 µg/mL against Staphylococcus aureus and 32 µg/mL against Escherichia coli.

The proposed mechanism for this antimicrobial action may involve the inhibition of specific enzymes essential for microbial growth. The structural features of these compounds, including the thiophene ring and ester group, are thought to facilitate binding to these microbial targets.

Compound/DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Thiophene-isoxazole derivativeGram-positive & Gram-negative bacteria3.12 - 12.5 µg/mL
Methyl 4-(thiophen-2-yl)benzoateStaphylococcus aureus16 µg/mL
Methyl 4-(thiophen-2-yl)benzoateEscherichia coli32 µg/mL
Methyl 4-(thiophen-2-yl)benzoateBacillus subtilis64 µg/mL
Amino thiophene-2-carboxamide derivative (7b)Pseudomonas aeruginosa86.9% activity index vs ampicillin nih.gov
Amino thiophene-2-carboxamide derivative (7b)Staphylococcus aureus83.3% activity index vs ampicillin nih.gov
Amino thiophene-2-carboxamide derivative (7b)Bacillus subtilis82.6% activity index vs ampicillin nih.gov

Anti-inflammatory Activity Mechanisms

The anti-inflammatory properties of thiophene-based compounds are a significant area of research. mdpi.com These compounds have been shown to modulate key pathways involved in the inflammatory response.

In vitro studies have demonstrated that derivatives of this compound can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6 in macrophage cell lines. mdpi.com The mechanism is believed to involve the modulation of inflammatory signaling pathways, potentially including the NF-κB pathway. Furthermore, some thiophene derivatives have been shown to inhibit the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the synthesis of prostaglandins (B1171923) and leukotrienes, respectively—key mediators of inflammation. mdpi.com The presence of carboxylic acid, ester, amine, and amide groups appears to be important for this biological activity. mdpi.com

Anticancer Activity Research Programs

A growing body of evidence supports the investigation of thiophene derivatives as potential anticancer agents. These compounds have been evaluated against various cancer cell lines, demonstrating cytotoxic effects and inducing apoptosis.

For instance, a derivative, 2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid, showed significant anticancer activity against A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines, with an IC50 value of 239.88 μM/mL, by inducing apoptosis. preprints.org Novel 5-(thiophen-2-yl)isoxazoles have been identified as potential anti-breast cancer agents targeting the estrogen receptor alpha (ERα). rsc.org One such molecule, TTI-6, exhibited a potent IC50 value of 1.91 μM against the MCF-7 breast cancer cell line. rsc.org

Other research has identified 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas containing a thiophene moiety as having broad-spectrum antitumor activity. nih.gov Specifically, compound 5l in this series was highly active against both A549 and HCT-116 (colon cancer) cell lines, with IC50 values of 3.22 ± 0.2 and 2.71 ± 0.16 µM, respectively. nih.gov This compound was found to induce apoptosis by modulating the expression of Bcl-2 family proteins and caspases. nih.gov

Compound/DerivativeCancer Cell LineActivity (IC50)Reference
2-((2-(thiophen-2-yl)acetyl)thio)benzoic acidA549 (Lung), Caco-2 (Colorectal)239.88 μM/mL preprints.org
5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6)MCF-7 (Breast)1.91 μM rsc.org
2-(3-(2-Methyl-6-(thiophen-2-yl)pyridin-3-yl)ureido)benzenesulfonamide (5l)A549 (Lung)3.22 ± 0.2 µM nih.gov
2-(3-(2-Methyl-6-(thiophen-2-yl)pyridin-3-yl)ureido)benzenesulfonamide (5l)HCT-116 (Colon)2.71 ± 0.16 µM nih.gov

Exploration of Other Pharmacological Activities (e.g., Anticonvulsant, Antidepressant, Analgesic)

Thiophene-containing structures are present in clinically relevant antiepileptic drugs, which has spurred research into new derivatives. nih.gov Preclinical studies using animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, have identified several thiophene derivatives with potent anticonvulsant activity. nih.govdntb.gov.ua For example, a lead compound from a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives showed significant efficacy in multiple seizure models, with an ED50 of 27.4 mg/kg in the MES test. dntb.gov.ua Another study on N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs also identified compounds with protective effects in the pentylenetetrazole (PTZ) seizure model. researchgate.net

The structural similarity of some thiophene derivatives to known antidepressants has led to investigations into their potential in this area. tu-dortmund.de Research has focused on compounds that target key neurotransmitter systems, such as serotonin receptors. smolecule.comnih.gov A series of thiophene-based pyrazolines were evaluated for antidepressant activity using the forced swimming and tail suspension tests, with one derivative showing a significant reduction in immobility time at a 10 mg/kg dose. tu-dortmund.de Dual-target compounds that bind to both 5-HT1A and sigma-1 receptors have also been developed, with one derivative showing high affinity for both targets (Ki = 0.44 nM and 0.27 nM, respectively) and demonstrating significant antidepressant-like effects in animal models. d-nb.info

Several thiophene derivatives have demonstrated significant analgesic (antinociceptive) properties in preclinical pain models. nih.govdntb.gov.ua The formalin test, which assesses response to both acute neurogenic pain and persistent inflammatory pain, has been used to evaluate these compounds. nih.govmdpi.com A 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative significantly reduced the nociceptive response in both phases of the formalin test and was also effective in a model of oxaliplatin-induced neuropathic pain. nih.govmdpi.com This suggests that these compounds may be effective against different types of pain.

Computational Drug Design and Structural Bioinformatics Applications

The integration of computational methods into drug discovery and development has revolutionized the field of medicinal chemistry. This compound and its related scaffolds are of significant interest in this domain due to the versatile nature of the thiophene ring. Thiophene, an aromatic heterocyclic compound, is considered a bioisostere of a phenyl ring and is a crucial component in numerous biologically active molecules. researchgate.net Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. mdpi.comontosight.ai The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, making it a valuable moiety for engaging with biological targets like enzymes and receptors. researchgate.net Computational tools are instrumental in predicting and analyzing these interactions, thereby guiding the synthesis of more potent and selective drug candidates. nih.govresearchgate.net

Molecular Docking and Scoring Methodologies

Molecular docking is a key computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.netresearchgate.net This method is crucial for understanding the binding mode of potential drugs and for virtual screening of large compound libraries. For thiophene-containing compounds, docking studies have been instrumental in elucidating structure-activity relationships (SAR).

For instance, in the development of novel acetylcholinesterase (AChE) inhibitors, a series of (2E)-3-(aryl)-1-(thiophen-2-yl) prop-2-en-1-one derivatives were subjected to molecular docking studies to predict their binding affinity within the enzyme's active site. researchgate.net The results of these computational analyses guided the synthesis of compounds that were then tested in vitro, with the kinetic analysis confirming competitive inhibition of the enzyme. researchgate.net

Similarly, docking studies were performed on a series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives to understand their interaction with the 5-HT1A serotonin receptor. nih.gov The computational simulations, using a homology model of the receptor, helped to interpret the experimental binding affinities by highlighting key electrostatic interactions. The study identified compound 7e (1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one) as a promising ligand with micromolar affinity. nih.gov

The effectiveness of docking is often evaluated using scoring functions, which estimate the binding free energy of the ligand-receptor complex. These scores, such as the Glide docking score, help to rank potential drug candidates. rsc.org In a study on functionalized allyl benzenes targeting estrogen receptors (ERα and ERβ), docking simulations were performed using the Glide extra precision (XP) mode to predict binding energies. rsc.org

CompoundTarget ReceptorDocking Score/Binding Affinity (Ki)Study Focus
(2E)-3-(aryl)-1-(thiophen-2-yl) prop-2-en-1-one derivativesAChEVaries based on aryl substitutionDiscovery of new AChE inhibitors researchgate.net
1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e )5-HT1AKi = 2.30 μMDevelopment of 5-HT1A receptor ligands nih.gov
1-(1-benzo[b]thiophen-2-yl-cyclohexyl) piperidine (B6355638) (BTCP)TryRKi = 1 µMInhibition of trypanothione (B104310) reductase nih.gov
2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives (A30-A34 )CYP51MIC = 0.03-0.5 µg/mL (C. albicans)Development of broad-spectrum antifungals nih.gov

Table 1: Examples of Molecular Docking Studies on Thiophene Derivatives.

Ligand-Based and Structure-Based Drug Design Approaches

Computational drug design strategies are broadly categorized into ligand-based and structure-based approaches. Both have been successfully applied to the discovery and optimization of drugs containing the thiophene motif.

Ligand-Based Drug Design (LBDD) relies on the knowledge of molecules known to interact with a specific target. When the three-dimensional structure of the target is unknown, a pharmacophore model can be developed from a set of active ligands. This model defines the essential structural features required for biological activity. Quantitative structure-activity relationship (QSAR) studies, which correlate the physicochemical properties of molecules with their biological activities, are another cornerstone of LBDD. For thiophene derivatives, the known anti-inflammatory, antimicrobial, or anticancer activities of existing drugs can be used to build predictive QSAR models to guide the design of new, more effective analogues. researchgate.netmdpi.com

Structure-Based Drug Design (SBDD) utilizes the 3D structural information of the biological target, which is often obtained through techniques like X-ray crystallography or NMR spectroscopy. researchgate.net This approach allows for the rational design of ligands that are complementary in shape and chemical properties to the target's binding site. researchgate.net

A clear example of SBDD is the rational design of novel agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1). nih.gov Starting with a previously identified TRPV1 agonist, N-(4-hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide I, researchers used docking experiments and molecular dynamics simulations to guide the design of new analogues. nih.gov The computational analysis suggested that introducing a lipophilic iodine atom or a flat pyridine/benzene ring at the 5-position of the thiophene nucleus would enhance binding. nih.gov The subsequent synthesis and biological evaluation confirmed that the designed compounds, such as 2a and 3a , were potent and selective TRPV1 agonists, validating the in silico-guided design strategy. nih.gov

Catalysis and Mechanistic Investigations

Role of Thiophen-2-yl Benzoate (B1203000) as a Ligand or Substrate in Catalysis

Thiophen-2-yl benzoate and its constituent parts, the thiophene (B33073) and benzoate groups, can play distinct roles in catalytic processes. The thiophene ring, with its sulfur heteroatom and aromatic π-system, can coordinate to metal centers, positioning the molecule to act as a ligand. Conversely, the ester linkage and the C-H bonds on both aromatic rings provide reactive sites, allowing the compound to serve as a substrate for catalytic transformations.

As a Ligand: The thiophene moiety is a well-established coordinating group in organometallic chemistry. The sulfur atom can act as a soft donor, while the aromatic ring can engage in π-interactions with metal centers. Although direct studies of this compound as a ligand are limited, the behavior of related thiophene derivatives provides significant insight. For instance, ligands such as 2-(thiophen-2-yl)-1H-benzimidazole have been synthesized and used to create catalytically active Palladium(II) complexes. dergipark.org.tr These complexes have demonstrated high efficiency in the reduction and degradation of organic pollutants. dergipark.org.tr Similarly, Schiff base ligands derived from thiophene-2-carbaldehyde (B41791) have been used to form stable and catalytically active complexes with Ni(II) and Zn(II). researchgate.net More complex thiophene-containing structures, like 2-(2,4-dioxo-4-thiophen-2-yl-butyrylamino)-benzoic acid, have been shown to act as bidentate chelating ligands for transition metals such as Mn(II), Cu(II), and Co(II), forming octahedral complexes. ajol.info These examples underscore the potential of the thiophene unit within this compound to coordinate with a variety of metal catalysts, potentially modulating their activity and selectivity.

As a Substrate: this compound can serve as a substrate in various catalytic reactions. One notable example is transesterification. In a study utilizing an earth-abundant metal catalyst, pyridin-2-yl thiophene-2-carboxylate (B1233283) was successfully used as a heteroaromatic carboxylate substrate to produce phenyl thiophene-2-carboxylate in excellent yield under potassium carbonate catalysis. scispace.comrsc.org This demonstrates the reactivity of the ester group in thiophene carboxylates.

Furthermore, the C-H bonds on the thiophene ring are targets for direct functionalization reactions. Palladium-catalyzed C-H activation is a powerful tool for forming new carbon-carbon bonds. researchgate.net While not involving this compound directly, studies on the arylation of benzo[b]thiophene derivatives show the feasibility of selectively activating C-H bonds on the thiophene ring system for cross-coupling reactions. acs.orgnih.gov This suggests that this compound could act as a substrate in similar C-H functionalization reactions to introduce new substituents onto the thiophene ring. The synthesis of related compounds often involves using a thiophene derivative as a key substrate in cross-coupling reactions. mdpi.com

Development of New Catalytic Systems for this compound Synthesis

The synthesis of this compound and its analogs has been advanced through the development of various catalytic systems that enable efficient bond formation. These methods offer alternatives to traditional esterification and provide pathways to more complex, substituted derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is a cornerstone for the synthesis of biaryl compounds and has been applied extensively to thiophene derivatives. The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide, is a primary method. For example, the synthesis of methyl 4-(thiophen-2-yl)benzoate can be achieved by the palladium-catalyzed coupling of methyl 4-bromobenzoate (B14158574) and 2-thienylboronic acid. These reactions often employ a catalyst system consisting of a palladium source like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst.

A more recent advancement involves the direct C-H arylation of thiophene derivatives. A novel Pd(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been developed. acs.orgnih.gov This method avoids the pre-functionalization required for traditional cross-coupling and proceeds with high C2 selectivity on the thiophene ring system. acs.orgnih.gov

Catalytic MethodCatalyst SystemReactantsKey FeaturesReference
Suzuki-Miyaura CouplingPdCl₂(PPh₃)₂ / CuIThienylboronic acid + Aryl halideHigh yield, good for aryl-thiophene linkage. mdpi.com
Oxidative C-H ArylationPd(OAc)₂ / Cu(OAc)₂ / PyridineThiophene derivative + Arylboronic acidDirect C-H activation, high C2 selectivity. acs.orgnih.gov
TransesterificationK₂CO₃(Hetero)aryl ester + PhenolEarth-abundant metal catalyst, mild conditions. scispace.comrsc.org
EsterificationZirconium ComplexCarboxylic acid + AlcoholMoisture-tolerant catalyst. nih.gov
Aerobic Oxidation (of precursor)Co(OAc)₂ / Mn(OAc)₂ / HBr2-AcetylthiopheneForms key intermediate thiophene-2-carbonyl chloride. acs.org

Other Catalytic Systems: Beyond palladium, other catalytic systems have been explored. An efficient transesterification of (hetero)aryl esters with phenols is catalyzed by potassium carbonate (K₂CO₃), an inexpensive and earth-abundant metal catalyst. scispace.comrsc.org This reaction proceeds in moderate to high yields and is applicable to substrates like pyridin-2-yl thiophene-2-carboxylate. rsc.org

For direct esterification, a moisture-tolerant zirconium complex has been shown to be an effective catalyst. nih.gov This system was used to synthesize 2-phenylethyl thiophene-2-carboxylate from thiophene-2-carboxylic acid and 2-phenylethanol (B73330) in good yield. nih.gov Additionally, the development of catalytic methods for producing key precursors is crucial. A new process utilizing a homogeneous liquid-phase aerobic oxidation reaction with a Co(OAc)₂/Mn(OAc)₂ catalyst has been developed to prepare thiophene-2-carbonyl chloride, a key raw material for ester synthesis, from 2-acetylthiophene. acs.org

Advanced Mechanistic Studies of Reactions Involving the Compound

Understanding the reaction mechanisms is critical for optimizing existing catalytic systems and designing new ones. Mechanistic studies for reactions involving thiophene benzoates and related compounds have focused primarily on palladium-catalyzed C-H activation pathways.

For the Pd(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids, a plausible mechanism has been proposed. acs.org The cycle is believed to initiate with the C-H activation of the benzo[b]thiophene derivative to form a cyclopalladium intermediate (IM1). acs.orgnih.gov Concurrently, the arylboronic acid coordinates with a ligand, such as pyridine, to form a complex that facilitates the subsequent step. acs.org This complex then undergoes transmetalation with the cyclopalladium intermediate to form a new intermediate (IM2). acs.org The final product is generated through a reductive elimination process from IM2, which also releases a Pd(0) species. acs.orgnih.gov The catalytic cycle is completed by the reoxidation of Pd(0) to the active Pd(II) state by an oxidant, typically copper(II) acetate (B1210297) (Cu(OAc)₂). acs.orgnih.gov

StepDescriptionKey Intermediates/SpeciesReference
1. C-H ActivationThe Pd(II) catalyst activates a C-H bond on the thiophene ring.Cyclopalladium Intermediate (IM1) acs.orgnih.gov
2. TransmetalationThe organoboron species transfers its organic group to the palladium center.Aryl-Palladium Intermediate (IM2) acs.org
3. Reductive EliminationThe two organic groups on palladium couple and are released as the final product.Pd(0) acs.orgnih.gov
4. Catalyst RegenerationThe Pd(0) species is reoxidized to the active Pd(II) state.Pd(II), Cu(I) acs.orgnih.gov

Mechanistic investigations into the K₂CO₃-catalyzed transesterification suggest that the reaction does not proceed via a simple nucleophilic substitution. rsc.org The nature of the (hetero)aromatic ring in the ester's alkoxy group appears to be crucial, controlling the C(acyl)-O bond cleavage with the assistance of the potassium catalyst. scispace.com This highlights that even seemingly simple catalytic systems can involve complex mechanistic pathways that warrant further investigation.

Future Directions and Interdisciplinary Research Horizons

Emerging Trends in Synthesis and Derivatization

Modern synthetic chemistry is continuously evolving, providing more efficient, selective, and environmentally benign methods for creating complex molecules. For thiophene (B33073) derivatives like Thiophen-2-yl benzoate (B1203000), these trends are opening new avenues for creating novel analogues with tailored properties.

Key emerging trends include:

Metal-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki and Stille couplings are instrumental in modifying the thiophene core. For instance, a Suzuki reaction using a hydroxyphenylboronic acid pinacol (B44631) ester can be employed to attach phenyl rings to a brominated thiophene scaffold, a common precursor for derivatives. acs.org These methods offer high regioselectivity and are compatible with a wide array of functional groups, allowing for the precise construction of complex molecular architectures. nih.gov

Metal-Free Synthetic Approaches: To enhance the green chemistry profile of thiophene synthesis, metal-free methods are gaining traction. These approaches utilize reagents like elemental sulfur or potassium sulfide (B99878) and often involve different starting materials, such as cyclopropyl (B3062369) and buta-1-enes, to construct the thiophene ring, thereby minimizing metal toxicity. nih.gov

Multi-component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. This strategy is being used to generate diverse libraries of thiophene derivatives from simple precursors. nih.gov

Functionalization and Cyclocondensation: Derivatization of a core structure is crucial for tuning its properties. For example, benzoate derivatives can undergo cyclocondensation with reagents like thioglycolic acid to form new heterocyclic systems, such as thiazolidinones, expanding the structural and functional diversity of the parent molecule. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular design by enabling rapid screening and prediction of compound properties, significantly accelerating the discovery process. For thiophene derivatives, these computational tools are being applied to predict a range of characteristics, from physical properties to biological activity.

Predictive Modeling for Material Properties: ML models are being constructed to forecast the properties of thiophene derivatives for materials science applications. By using parameters such as critical temperature, pressure, and molecular weight as inputs, models like Light Gradient Boosting Machine (LightGBM) and Deep Neural Networks (DNN) can accurately predict thermophysical properties like high-pressure density. researchgate.net In one study, a LightGBM model demonstrated superior performance with a coefficient of determination (R²) of 0.9999, highlighting its potential for reliable property prediction. researchgate.net

Designing Organic Semiconductors: Sequential learning, a type of ML, has been used to guide quantum chemical calculations to discover novel thiophene-based molecules with high charge mobility for use in organic electronics. acs.org This approach has successfully identified molecules with higher calculated hole mobility than those in the initial training data, demonstrating the power of ML in extrapolative discovery. acs.org

Accelerating Drug Discovery: In medicinal chemistry, ML models are used to screen large compound databases to identify promising drug candidates. For example, ML combined with quantitative structure-activity relationship (QSAR) models has been used to screen for anti-leishmanial agents among 2-aminothiophene derivatives, successfully identifying potent hits. nih.gov Similarly, ML models like Random Forest have been developed to predict the photophysical properties (absorption and emission wavelengths) of complex derivatives, achieving high accuracy (R² of 0.92 for absorption). acs.org

Table 1: Application of Machine Learning Models in Thiophene Derivative Research

ML Model/ApproachApplication AreaPredicted PropertyReported Finding/AccuracyReference
LightGBM, DNNMaterials ScienceHigh-Pressure DensityLightGBM showed superior performance with R² of 0.9999. researchgate.net
Sequential LearningOrganic ElectronicsHole MobilityIdentified a fused thioacene structure with higher mobility than the initial dataset. acs.org
Random ForestPhotophysicsMaximum Absorption/Emission WavelengthAchieved R² values of 0.92 for absorption and 0.89 for emission. acs.org
QSAR-coupled MLMedicinal ChemistryAnti-leishmanial ActivitySuccessfully screened a database of 1862 compounds to identify top candidates. nih.gov

Novel Applications in Nanoscience and Advanced Materials

The unique electronic properties of the thiophene ring make it a valuable component in the design of advanced materials and nanotechnologies. researchgate.net Thiophen-2-yl benzoate, as a representative of this class, serves as a foundational structure for developing materials with novel optical, electronic, and biomedical functions.

Organic Electronics: Thiophene derivatives are cornerstones in the field of organic semiconductors due to their excellent charge transport properties. They are integral to the development of organic field-effect transistors (OFETs), organic photovoltaics (solar cells), and printed electronics. researchgate.netacs.org The ability to tune their electronic properties through derivatization makes them highly versatile for these applications.

Advanced Polymers: Thiophene-containing polymers are being explored for their conductive and optical properties. The accurate prediction of thermophysical characteristics, aided by ML, is critical for designing advanced polymers with specific thermal and structural behaviors for high-performance applications. researchgate.net

Nanoparticle-based Systems: In biotechnology and medicine, thiophene derivatives are being incorporated into nanocarriers for targeted therapies. For instance, folate-modified nanoparticles (NPs) carrying thiophene-based compounds have been developed. These NPs show enhanced uptake in cancer cells, demonstrating a promising strategy for targeted drug delivery. researchgate.net 2-Thiophenecarboxaldehyde and 2-thiophenemethanol, structurally related to this compound, also find applications in the synthesis of nanoparticles. researchgate.net

Translational Research Opportunities and Challenges

Translational research focuses on bridging the gap between basic scientific discoveries and their practical application, such as new therapies or technologies. For thiophene derivatives, this pathway involves moving promising compounds from the laboratory toward clinical or industrial use, a process filled with both opportunities and hurdles.

One of the most significant opportunities lies in oncology. Numerous thiophene derivatives have been synthesized and evaluated for their anticancer activity. nih.gov For example, a novel derivative, designated Compound 1312, demonstrated potent anti-proliferative effects against several gastrointestinal cancer cell lines, with an IC50 value of 340 nM against the SGC-7901 cell line. nih.gov Such potent activity in preclinical models marks the compound as a candidate for further development.

However, the path to application is challenging. Key steps and challenges include:

Lead Optimization: Initial "hits" from screenings, often identified through high-throughput or computational methods, must be chemically modified to improve their efficacy, selectivity, and pharmacokinetic properties. acs.org

In Vivo Efficacy: Promising in vitro results must be replicated in animal models to assess the compound's effectiveness in a living system. nih.gov

Safety and Toxicology: Comprehensive safety assessments are required to identify any potential toxicity or adverse effects before a compound can be considered for human trials. nih.gov

Clinical Trials: The ultimate test of a therapeutic agent is in clinical trials, which are lengthy, expensive, and require rigorous evaluation of efficacy and safety in human subjects. nih.gov

The journey of thiophene derivatives from a lab curiosity to a marketable product is a complex, multi-stage process that requires interdisciplinary collaboration between chemists, biologists, and clinicians to overcome the scientific and regulatory challenges. acs.orgnih.gov

Q & A

Q. What are the established synthetic routes for Thiophen-2-yl benzoate, and how is its purity validated?

this compound is typically synthesized via esterification between thiophen-2-ol and benzoyl chloride under acidic or basic catalysis. Purification often involves column chromatography or recrystallization. Structural validation employs ¹H/¹³C NMR to confirm ester linkage formation (e.g., δ ~7.5–8.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₁H₈O₂S: 217.0324) . X-ray crystallography may resolve ambiguities in stereochemistry or bond angles, as demonstrated in analogous thiophene derivatives .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Aromatic proton environments are analyzed via ¹H NMR, while ¹³C NMR identifies carbonyl (C=O) and thiophene ring carbons .
  • HRMS : Confirms molecular formula accuracy, with deviations <5 ppm indicating successful synthesis .
  • X-ray Diffraction : Resolves crystal packing and molecular geometry, often using SHELX software for refinement .
  • HPLC : Monitors reaction progress and purity, with UV detection at λ ~250–300 nm for aromatic systems.

Advanced Research Questions

Q. How can density functional theory (DFT) optimize reaction conditions or predict electronic properties of this compound?

DFT methods (e.g., B3LYP/6-311+G(d,p)) calculate key properties:

  • HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the ester group).
  • Vibrational frequencies (IR) for comparison with experimental data .
  • Transition-state modeling to identify energy barriers in synthesis. Becke’s hybrid functional (B3LYP) is preferred for thermochemical accuracy (average deviation ~2.4 kcal/mol for similar systems) .

Q. How can researchers resolve contradictions in catalytic activity data for this compound derivatives?

Contradictions may arise from solvent effects, substituent electronic variations, or incomplete mechanistic data. Strategies include:

  • Kinetic Isotope Effects (KIE) : To probe rate-determining steps.
  • Computational Screening : Evaluate substituent impacts on charge distribution using Lee-Yang-Parr (LYP) correlation functionals .
  • Pathway Evaluation Frameworks : Adopt biosynthetic pathway scoring methods (e.g., weighting theoretical feasibility vs. experimental yields) to prioritize synthetic routes .

Q. What role does crystallographic data play in understanding the solid-state behavior of this compound analogs?

Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., π-π stacking, hydrogen bonding) that influence stability and solubility. For example, monoclinic packing (space group P2₁/c) in 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline demonstrates how nitro groups alter crystal symmetry . SHELXL refinement tools are critical for handling twinned data or high-resolution datasets .

Methodological Considerations

Q. How should researchers design experiments to study the photophysical properties of this compound?

  • UV-Vis Spectroscopy : Measure absorbance/emission spectra in varying solvents to assess solvatochromism.
  • Time-Resolved Fluorescence : Quantify excited-state lifetimes using time-correlated single-photon counting (TCSPC).
  • TD-DFT Calculations : Correlate experimental λ_max with theoretical electronic transitions .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives with diverse substituents?

  • Control Experiments : Use inert atmospheres (N₂/Ar) to prevent oxidation of thiophene rings.
  • Substituent Compatibility Screening : Test electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) for steric/electronic effects on reaction yields.
  • Standardized Characterization : Cross-validate NMR and HRMS data with published benchmarks for analogous compounds .

Data Analysis and Reporting

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound?

  • Error Analysis : Compare DFT-predicted bond lengths/angles with X-ray data (e.g., RMSD <0.02 Å for reliable functionals) .
  • Solvent Correction Models : Apply implicit solvation (e.g., PCM) in DFT to better match experimental reaction energies .
  • Multi-Method Validation : Use both B3LYP and M06-2X functionals to assess method dependence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.